1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is a chemical compound that features a dichlorophenyl group and a morpholinylmethyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with morpholine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea
- 1-(2,5-Dichlorophenyl)-3-(piperidin-4-ylmethyl)urea
Uniqueness
1-(2,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)urea is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the morpholinylmethyl group also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
6342-42-3 |
---|---|
Molecular Formula |
C12H15Cl2N3O2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C12H15Cl2N3O2/c13-9-1-2-10(14)11(7-9)16-12(18)15-8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2,(H2,15,16,18) |
InChI Key |
QLYHIOSRAWYIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.